Progression-Free Survival (PFS) Superiority: Carfilzomib-Dexamethasone (Kd56) vs Bortezomib-Dexamethasone (Vd) in Phase 3 Head-to-Head Trial (ENDEAVOR)
In the randomized, open-label, phase 3 ENDEAVOR trial (N=929), carfilzomib (56 mg/m²) plus dexamethasone (Kd56) demonstrated a statistically significant and clinically meaningful improvement in median progression-free survival compared with bortezomib plus dexamethasone (Vd) [1]. The hazard ratio for PFS was 0.53 (95% CI 0.44-0.65; p<0.0001), corresponding to a 47% reduction in the risk of progression or death [1]. This represents the only head-to-head phase 3 trial demonstrating PFS superiority of one proteasome inhibitor over another in RRMM [2]. The benefit was maintained across cytogenetic risk subgroups, with Kd showing superior PFS over Vd in both high-risk and standard-risk cytogenetic populations [3].
| Evidence Dimension | Median progression-free survival (PFS) |
|---|---|
| Target Compound Data | 18.7 months (carfilzomib 56 mg/m² + dexamethasone, n=464) |
| Comparator Or Baseline | 9.4 months (bortezomib 1.3 mg/m² + dexamethasone, n=465) |
| Quantified Difference | 9.3 months longer PFS; HR = 0.53 (95% CI 0.44-0.65); p<0.0001 |
| Conditions | Phase 3 ENDEAVOR trial; RRMM patients with 1-3 prior lines of therapy; 28-day cycles; 198 centers in 27 countries |
Why This Matters
For clinical research and drug selection, this head-to-head PFS superiority over bortezomib—the first-in-class proteasome inhibitor—establishes carfilzomib as the only proteasome inhibitor with level 1 evidence of PFS benefit in direct comparison, directly informing therapeutic protocol decisions and justifying procurement over bortezomib-containing regimens in RRMM.
- [1] Dimopoulos MA, et al. Carfilzomib and dexamethasone versus bortezomib and dexamethasone for patients with relapsed or refractory multiple myeloma (ENDEAVOR): a randomised, phase 3, open-label, multicentre study. Lancet Oncol. 2016;17(1):27-38. View Source
- [2] Dimopoulos MA, et al. ENDEAVOR: Carfilzomib Increases Overall Survival Over Bortezomib in Patients With Relapsed/Refractory Multiple Myeloma. ASH Clinical News. 2021. View Source
- [3] Chng WJ, et al. Carfilzomib-dexamethasone vs bortezomib-dexamethasone in relapsed or refractory multiple myeloma by cytogenetic risk in the phase 3 study ENDEAVOR. Leukemia. 2017;31(6):1368-1374. View Source
